molecular formula C13H20ClN3O B2929621 2-(1-aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one hydrochloride CAS No. 1334002-00-4

2-(1-aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one hydrochloride

Cat. No.: B2929621
CAS No.: 1334002-00-4
M. Wt: 269.77
InChI Key: BNTWEVGNKMXOQM-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines often involves the reaction of certain amines with carboxylic anhydrides or acid chlorides . For example, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, can be transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . Unsubstituted isocytosine, a type of pyrimidine, exists in the form of an equilibrium mixture of the mentioned tautomeric form and 2-aminopyrimidin-4(1H)-one in a 1:1 ratio (pH 7) .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For instance, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .

Mechanism of Action

The mechanism of action of pyrimidines often involves their interaction with certain biological targets. For example, some pyrimidines exhibit anti-inflammatory effects due to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Future Directions

The design of biologically active compounds based on pyrimidines has developed in several priority directions over the past 20 years, including the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and finally, anti-inflammatory and hormonal drugs . This suggests that there is ongoing interest in the development of new pyrimidine-based compounds for various therapeutic applications.

Properties

IUPAC Name

2-(1-aminocyclohexyl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.ClH/c14-13(7-2-1-3-8-13)12-15-10-6-4-5-9(10)11(17)16-12;/h1-8,14H2,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTWEVGNKMXOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC3=C(CCC3)C(=O)N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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